Carbobenzoxy-D,L-tryptophanamide

概要

説明

Carbobenzoxy-D,L-tryptophanamide is a synthetic compound with the chemical formula C19H19N3O3 and a molecular weight of 337.37 g/mol . . This compound is derived from tryptophan, an essential amino acid, and is used in various scientific research applications.

準備方法

Carbobenzoxy-D,L-tryptophanamide can be synthesized through a reaction involving L-tryptophanamide hydrochloride and benzyl chloroformate. The process involves the following steps :

- Dissolve 8.35 g (0.21 mol) of sodium hydroxide in 100 ml of water.

- Add 200 ml of tetrahydrofuran (THF) to the solution.

- Introduce 25.0 g (0.104 mol) of L-tryptophanamide hydrochloride to the mixture.

- Cool the mixture on ice and add 19.6 g (0.114 mol) of benzyl chloroformate under vigorous stirring for 5 minutes.

- Remove the ice bath and stir the mixture for 1 hour.

- Partition the mixture between 150 ml of water and 250 ml of ethyl acetate (EtOAc).

- Collect the organic phase and extract the aqueous phase with an additional 100 ml of EtOAc.

- Combine the organic phases, wash with water and brine, and evaporate the solvent.

- Suspend the obtained solid in 400 ml of diethyl ether and filter to obtain the final product as a white solid.

化学反応の分析

Carbobenzoxy-D,L-tryptophanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like THF, EtOAc, and diethyl ether, as well as catalysts and temperature control.

科学的研究の応用

Carbobenzoxy-D,L-tryptophanamide is utilized in various scientific research fields, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: The compound is employed in studies related to protein synthesis and enzyme interactions.

Medicine: It serves as a precursor in the development of pharmaceutical compounds and as a model compound in drug discovery.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用機序

The mechanism of action of carbobenzoxy-D,L-tryptophanamide involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in protein synthesis and can inhibit or activate certain biochemical pathways depending on its concentration and the presence of other compounds .

類似化合物との比較

Carbobenzoxy-D,L-tryptophanamide can be compared with other similar compounds, such as:

Carbobenzoxy-L-tryptophanamide: This compound is similar in structure but differs in the stereochemistry of the tryptophan moiety.

Carbobenzoxy-D-tryptophanamide: This compound also differs in the stereochemistry, having the D-isomer of tryptophan.

Carbobenzoxy-L-tryptophan: This compound lacks the amide group present in this compound.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

生物活性

Carbobenzoxy-D,L-tryptophanamide (CBT) is a derivative of tryptophan with significant biological activity, particularly in the fields of pharmacology and biochemistry. This compound is notable for its potential therapeutic applications due to its interactions with various biological systems. This article reviews the biological activity of CBT, focusing on its antimicrobial, antiviral, and anxiolytic properties, as well as its structural characteristics that influence these activities.

Chemical Structure and Properties

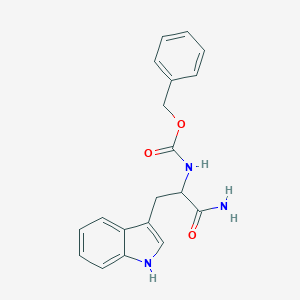

This compound is an amide formed from the condensation of carbobenzoxy (Cbz) group with D,L-tryptophan. The Cbz group enhances the lipophilicity and stability of the compound, which can affect its bioactivity. The general structure can be represented as follows:

This structure allows CBT to participate in various biochemical interactions, including peptide bond formation with other amino acids or peptides, which is crucial for its biological activity.

Antimicrobial Activity

CBT has demonstrated significant antimicrobial properties against a range of pathogens. In a study examining a series of amino acid-based surfactants that included CBT derivatives, it was found that modifications in the hydrophobic character and the polar head influenced antimicrobial effectiveness against both Gram-positive and Gram-negative bacteria . The results indicated that compounds with higher hydrophobicity exhibited enhanced antibacterial activity.

Table 1: Antimicrobial Activity of CBT Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| CBT | Staphylococcus aureus | 32 µg/mL |

| CBT | Escherichia coli | 64 µg/mL |

| CBT-Derivative A | Pseudomonas aeruginosa | 16 µg/mL |

| CBT-Derivative B | Salmonella typhimurium | 32 µg/mL |

Antiviral Activity

Research has shown that carbobenzoxy peptides exhibit antiviral activity, particularly against viruses such as measles and herpes. A series of carbobenzoxy dipeptides were tested for their antiviral properties, revealing that certain compounds within this series had potent effects against these viruses in vitro . The mechanism appears to involve inhibition of viral replication processes.

Table 2: Antiviral Efficacy of Carbobenzoxy Peptides

| Compound | Virus Tested | IC50 (µM) |

|---|---|---|

| Carbobenzoxy-L-phenylalanine-nitro-L-arginine | Measles Virus | 0.5 |

| Carbobenzoxy-D-phenylalanine-D-methionine | Herpes Simplex Virus | 1.2 |

Anxiolytic Activity

Recent studies have also explored the anxiolytic potential of CBT and its derivatives. In animal models, particularly using Balb/C mice, CBT demonstrated significant anxiolytic-like effects when administered intraperitoneally at doses ranging from 0.1 to 1.0 mg/kg . The compound's mechanism may involve modulation of neurotransmitter systems associated with anxiety regulation.

Case Study: Anxiolytic Effects in Animal Models

In a controlled study evaluating the anxiolytic effects of CBT:

- Methodology : Mice were subjected to elevated plus-maze tests after administration of CBT.

- Results : Mice treated with CBT spent significantly more time in the open arms of the maze compared to control groups, indicating reduced anxiety levels.

Structure-Activity Relationship (SAR)

The biological activity of CBT is closely linked to its structural characteristics. Modifications in the Cbz group or alterations in the tryptophan moiety can lead to variations in potency and efficacy across different biological assays. For instance, replacing L-tryptophan with D-tryptophan typically results in decreased activity .

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Replacement with D-Tryptophan | Decreased anxiolytic activity |

| Increased hydrophobicity | Enhanced antimicrobial effectiveness |

特性

IUPAC Name |

benzyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRKLCWXRBTPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。